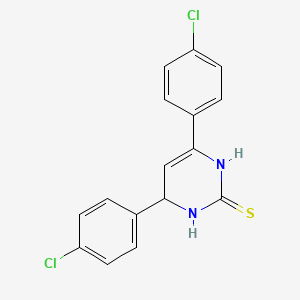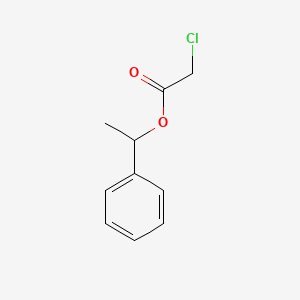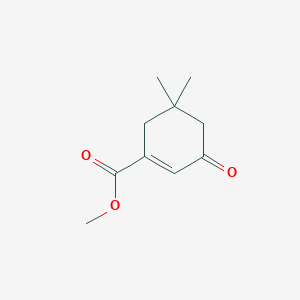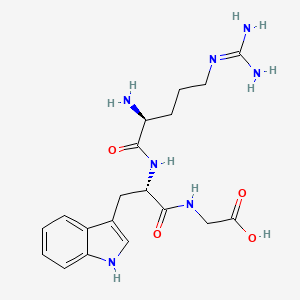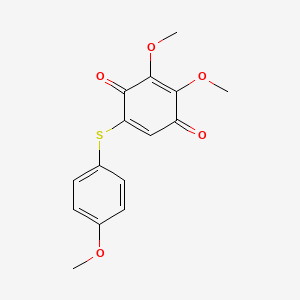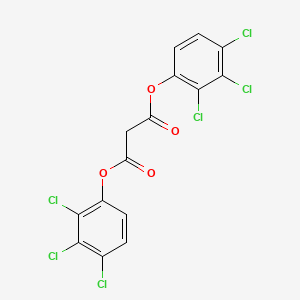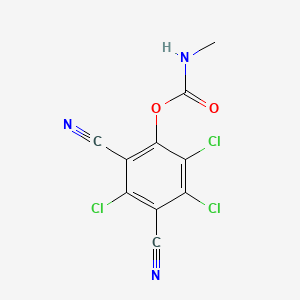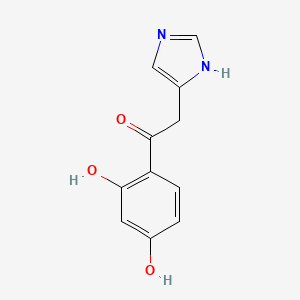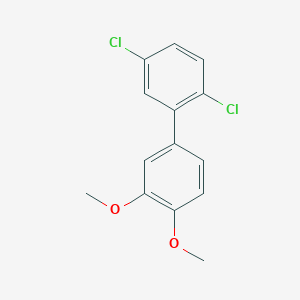
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a benzene ring, a methanaminium group, and a long tetradecenyl chain, which contribute to its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride typically involves the reaction of benzyldimethylamine with epichlorohydrin, followed by the addition of tetradecenyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of catalysts and specific reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Silver nitrate is often used to replace the chloride ion with a nitrate ion.
Major Products Formed
Oxidation: Formation of benzenemethanaminium oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of benzenemethanaminium nitrate.
Applications De Recherche Scientifique
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-undecyl-, chloride
Uniqueness
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is unique due to its long tetradecenyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong amphiphilic characteristics.
Propriétés
Numéro CAS |
67907-24-8 |
|---|---|
Formule moléculaire |
C25H44ClNO2 |
Poids moléculaire |
426.1 g/mol |
Nom IUPAC |
benzyl-bis(2-hydroxyethyl)-tetradec-13-enylazanium;chloride |
InChI |
InChI=1S/C25H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26(20-22-27,21-23-28)24-25-17-14-13-15-18-25;/h2,13-15,17-18,27-28H,1,3-12,16,19-24H2;1H/q+1;/p-1 |
Clé InChI |
UTOBZQPTYUSULC-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
